molecular formula C14H15NO3 B13986836 Ethyl 5-ethyl-2-phenyl-4-oxazolecarboxylate CAS No. 344349-73-1

Ethyl 5-ethyl-2-phenyl-4-oxazolecarboxylate

Cat. No.: B13986836
CAS No.: 344349-73-1
M. Wt: 245.27 g/mol
InChI Key: ZVTGLFIGWHRGGW-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-phenyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with ethyl and phenyl groups, as well as an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-ethyl-2-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method provides good to excellent yields of the desired oxazole derivatives.

Industrial Production Methods: Industrial production of Ethyl 5-ethyl-2-phenyloxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-ethyl-2-phenyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace one substituent with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Ethyl 5-ethyl-2-phenyloxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Uniqueness: Ethyl 5-ethyl-2-phenyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

344349-73-1

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 5-ethyl-2-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-11-12(14(16)17-4-2)15-13(18-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

ZVTGLFIGWHRGGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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